4-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
4-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a pyridine derivative . Pyridine derivatives are important structural motifs found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed .Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C9H7F3N2 and has a molecular weight of 200.16 .Scientific Research Applications
Synthesis Methods : The compound and its derivatives are synthesized through various methods, including the one-pot, three-component approach, which is notable for its efficiency. This method involves the reaction of N-substituted 5-amino-3-cyanopyrroles, carbonyl compounds, and active methylene compounds. The process is carried out under mild conditions, making it a convenient method for preparing 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines with incorporated tetrahedral fragment in position-4 (Vilches-Herrera et al., 2013). Another approach involves the use of 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide as a trifluoromethyl-containing building block for the preparation of trifluoromethyl-substituted aminopyrroles based on the 2H-azirine ring expansion strategy (Khlebnikov et al., 2018).
Structural Characteristics : The derivatives of 4-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine exhibit unique structural features. The reduced pyridine ring often adopts a half-chair conformation with substituents like methylsulfonyl occupying equatorial sites. The molecular conformations of these compounds can vary significantly, influencing their intermolecular interactions and packing arrangements within crystal lattices. For instance, the molecules of certain derivatives are linked into dimers or form sheets through hydrogen bonding, which is crucial for their stability and reactivity (Sagar et al., 2017).
Future Directions
Trifluoromethylpyridine (TFMP) and its derivatives, including 4-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, have been used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of TFMP will be discovered in the future .
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are known to be used in the agrochemical and pharmaceutical industries . They are often used in the protection of crops from pests .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Trifluoromethylpyridines are known to participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The presence of a trifluoromethyl group in a molecule can significantly influence its pharmacokinetic properties .
Result of Action
It is known that trifluoromethyl-substituted pyridine derivatives show higher fungicidal activity than chlorine and other derivatives .
Biochemical Analysis
Biochemical Properties
4-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the trifluoromethyl group in the compound enhances its ability to form stable interactions with enzymes, potentially acting as an inhibitor or activator depending on the context . This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it has been observed to alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. This compound has been shown to inhibit certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in its biochemical analysis. In laboratory settings, this compound has demonstrated stability under various conditions, although it may degrade under extreme pH or temperature . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved stress response . At high doses, it can cause toxic or adverse effects, including liver damage and oxidative stress . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation and elimination . This compound can affect metabolic flux by altering the levels of key metabolites, thereby influencing overall metabolic homeostasis . Additionally, it may require specific cofactors for its metabolism, further highlighting its complex biochemical nature .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It can be actively transported across cell membranes by specific transporters, ensuring its proper localization within the cell . Once inside the cell, it may bind to intracellular proteins, facilitating its distribution to different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, its presence in the nucleus can affect gene expression by interacting with nuclear proteins and DNA .
Properties
IUPAC Name |
4-methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2/c1-5-6-2-3-13-8(6)14-4-7(5)9(10,11)12/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRHXVANPMHJQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=NC=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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